[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid
Overview
Description
Scientific Research Applications
Organic Synthesis Applications
Fluorescence Quenching and Sensing
Fluorophenylboronic acids demonstrate interesting fluorescence quenching properties when interacting with aniline in alcohols, which can be utilized in sensor technologies. This quenching behavior, which deviates from the Stern–Volmer equation, sheds light on the conformational changes in solute molecules and the formation of intermolecular and intramolecular hydrogen bonds in various environments. Such properties are exploited in developing fluorescence-based sensors for detecting specific molecules (H. S. Geethanjali et al., 2015).
Optical Modulation in Materials
The attachment of phenyl boronic acids to polymers like polyethylene glycol allows for the aqueous dispersion of single-walled carbon nanotubes (SWNT) and the modulation of their optical properties, especially near-infrared fluorescence in response to saccharide binding. This highlights the potential of boronic acid derivatives in creating responsive materials for biomedical applications and nanotechnology (B. Mu et al., 2012).
Structural and Reactivity Studies
Research on fluorine-substituted boronic acids focuses on how the electron-withdrawing character of fluorine atoms influences the acidity, hydrolytic stability, and structures of these compounds. Such studies are foundational for applications in analytical chemistry, materials science, and the development of new organic synthesis methodologies (Jan T. Gozdalik et al., 2017).
Binding Interactions with Sugars
The interaction between fluorophenylboronic acids and various sugars has been studied for its implications in biosensing and pharmaceuticals. The binding affinity of these boronic acids to sugars can be influenced by the sugar's structure, providing insights into the development of selective sensors for glucose and other biologically relevant sugars (P. Bhavya et al., 2016).
Safety And Hazards
“[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid” is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
[5-fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO4/c14-9-4-5-12(11(7-9)13(15)16)18-8-10-3-1-2-6-17-10/h4-5,7,10,15-16H,1-3,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIJYABYGSCBOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCC2CCCCO2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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